
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate typically involves the bromination and nitration of thiophene derivatives followed by esterification. One common method includes the bromination of thiophene-2-carboxylic acid, followed by nitration to introduce the nitro group. The final step involves esterification with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is tert-Butyl 5-amino-4-nitrothiophene-2-carboxylate.
Ester Hydrolysis: The product is 5-bromo-4-nitrothiophene-2-carboxylic acid.
Scientific Research Applications
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-nitrothiophene-2-carboxylate
- tert-Butyl 5-bromo-4-methylthiophene-2-carboxylate
- tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate
Uniqueness
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
62224-29-7 |
|---|---|
Molecular Formula |
C9H10BrNO4S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO4S/c1-9(2,3)15-8(12)6-4-5(11(13)14)7(10)16-6/h4H,1-3H3 |
InChI Key |
KGXMNNNYEMVFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




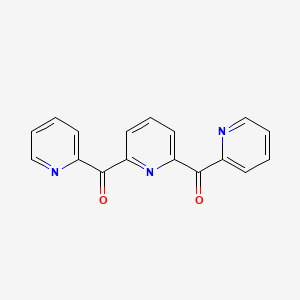
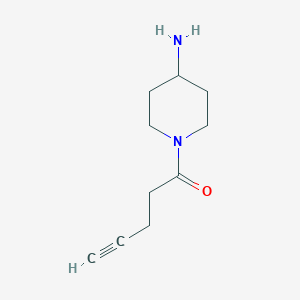


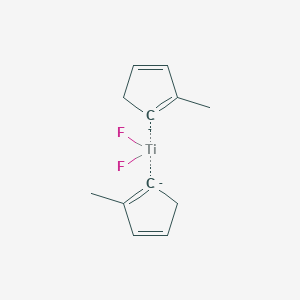
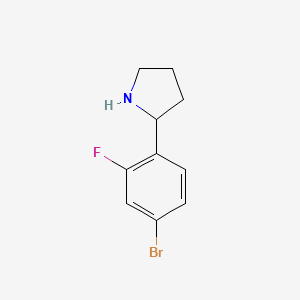



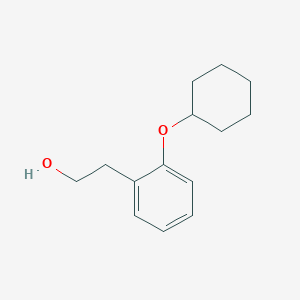
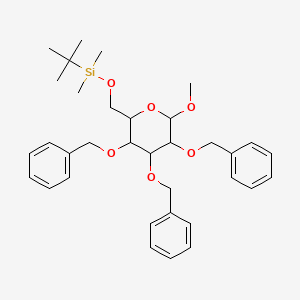
![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
